2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}-N-(2-methylphenyl)acetamide
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Overview
Description
The compound “2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide” is a derivative of 8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl acetic acid . It’s a complex organic compound that has potential applications in various fields of research .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized and their pharmacological activity was determined . The compounds having an amide bond showed moderate protective effect on MES induced seizures compared to sulfonamide .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a diazaspiro[4.5]decane core, which is a type of spiro compound where two rings of different sizes share a single atom .Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its potential applications in various fields, such as proteomics research , and its potential as an anticonvulsant agent . Further studies could also explore the structure-activity relationship of this compound and its derivatives .
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .
Mode of Action
The compound acts as a potent inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby blocking the activation of necroptotic pathways .
Biochemical Pathways
By inhibiting RIPK1, the compound disrupts the necroptotic pathway . Necroptosis is a form of programmed cell death that plays a key role in various inflammatory diseases . Therefore, the inhibition of RIPK1 can potentially alleviate inflammation and prevent cell death .
Pharmacokinetics
Itsmolecular weight is 240.26 , which suggests it may have favorable absorption and distribution characteristics
Result of Action
The inhibition of RIPK1 by this compound can lead to a significant reduction in necroptosis . This can result in decreased inflammation and cell death, which could potentially be beneficial in the treatment of various human diseases where necroptosis plays a key role .
Properties
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-7-9-18(10-8-12)16(23)21(17(24)20-18)11-15(22)19-14-6-4-3-5-13(14)2/h3-6,12H,7-11H2,1-2H3,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVYUAPKNTUXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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